molecular formula C26H32N2O8S B1519600 benzenesulfonic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 1078163-17-3

benzenesulfonic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B1519600
CAS No.: 1078163-17-3
M. Wt: 532.6 g/mol
InChI Key: MBQQCGLTQLNOHS-UHFFFAOYSA-N
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Description

This compound is a 1,4-dihydropyridine (DHP) derivative, structurally characterized by a dihydropyridine ring substituted with a 4-phenyl group, a 2-(2-aminoethoxymethyl) side chain, and ester groups (3-O-ethyl and 5-O-methyl). The benzenesulfonic acid counterion enhances its aqueous solubility, making it pharmaceutically viable as a salt form. It belongs to the calcium channel blocker (CCB) class, which inhibits L-type calcium channels in vascular smooth muscle and cardiac cells, leading to vasodilation and reduced blood pressure .

The IUPAC name, 3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate; benzenesulfonic acid, reflects its complex substitution pattern. Notably, the 4-phenyl group distinguishes it from analogs like amlodipine besylate (4-(2-chlorophenyl)) . Its aminoethoxymethyl side chain may contribute to prolonged pharmacokinetic profiles due to enhanced bioavailability and receptor binding .

Properties

IUPAC Name

benzenesulfonic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5.C6H6O3S/c1-4-27-20(24)18-15(12-26-11-10-21)22-13(2)16(19(23)25-3)17(18)14-8-6-5-7-9-14;7-10(8,9)6-4-2-1-3-5-6/h5-9,17,22H,4,10-12,21H2,1-3H3;1-5H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQQCGLTQLNOHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1078163-17-3
Record name 3,5-Pyridinedicarboxylic acid, 2-[(2-aminoethoxy)methyl]-1,4-dihydro-6-methyl-4-phenyl-, 3-ethyl 5-methyl ester, compd. with benzenesulfonic acid (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1078163-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis of Amlodipine Base

  • The amlodipine base is typically prepared by deprotecting phthaloyl amlodipine intermediates.
  • Deprotection agents include methylamine, hydrazine hydrate, or potassium hydroxide in mixed solvent systems (e.g., toluene/methanol) at temperatures ranging from -10 to 80 °C.
  • The reaction yields the free amlodipine base without isolating intermediate salts.

Salt Formation with Benzenesulfonic Acid

  • The free amlodipine base is suspended in an organic solvent such as toluene.
  • A solution of benzenesulfonic acid in methanol is added at room temperature.
  • Partial evaporation of methanol under high vacuum concentrates the mixture.
  • The solution is cooled to 0-5 °C and stirred for approximately 2 hours to induce crystallization of amlodipine besylate.
  • The crystalline salt is filtered and dried at 40 °C for 12 hours to yield a white powder with approximately 87% yield.

Alternative Synthetic Routes

  • A method involves reacting a compound of formula (XI) with benzenesulfonic acid (formula XII) in a water-organic solvent mixture, using at least 4 moles of benzenesulfonic acid per mole of compound (XI).
  • Another approach includes reacting a compound of formula (IX) with hexamethylenetetramine in C1-C4 alkanols or acetonitrile, followed by reaction with benzenesulfonic acid.
  • Replacement of chlorine with iodine in certain intermediates using alkali metal iodides in high-boiling alkanols (e.g., isopropanol) is also described, followed by further reactions to obtain the target salt.

Reaction Conditions and Solvents

Step Solvents Used Temperature Range Notes
Deprotection of phthaloyl group Toluene, Methanol -10 to 80 °C Hydrazine hydrate or methylamine as reagent
Salt formation Toluene, Methanol Room temperature to 5 °C Partial methanol evaporation under vacuum
Halogen exchange (Cl to I) Isopropanol (high-boiling alkanol) Not specified Alkali metal iodide as reagent
Intermediate reactions C1-C4 alkanols, Acetonitrile 20 to 60 °C For reactions with hexamethylenetetramine

Purification and Isolation

  • The amlodipine base is crystallized by concentration of the organic phase and addition of non-polar solvents such as n-hexanes at low temperature (0 °C).
  • The benzenesulfonic acid salt crystallizes upon cooling and stirring, facilitating isolation by filtration.
  • Drying at controlled temperature (40 °C) ensures removal of residual solvents and stabilization of the salt.

Stability and Quality Considerations

  • Amlodipine besylate is noted for superior stability compared to other salts like maleate or mesylate.
  • The stability strongly depends on the production process, particularly the isolation of the free base before salt formation.
  • Impurities such as oxidation products of the dihydropyridine ring (e.g., substituted pyridines) are monitored and minimized by controlling reaction conditions.

Summary Table of Preparation Methods

Method Step Key Reagents/Conditions Outcome/Notes Reference
Deprotection of phthaloyl amlodipine Hydrazine hydrate or methylamine; toluene/methanol; -10 to 80 °C Free amlodipine base obtained
Salt formation with benzenesulfonic acid Benzenesulfonic acid in methanol; toluene suspension; 0-5 °C; vacuum evaporation Crystalline amlodipine besylate salt, ~87% yield
Reaction of compound (XI) with benzenesulfonic acid Water-organic solvent mixture; ≥4 mol benzenesulfonic acid per mol compound Salt formation
Halogen exchange (Cl to I) in intermediates Alkali metal iodide; isopropanol; high boiling point Intermediate for further synthesis

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted dihydropyridine and pyridine derivatives, which can have different pharmacological properties .

Scientific Research Applications

Chemical Properties and Structure

The compound features a dihydropyridine ring structure which is crucial for its biological activity. The presence of the benzenesulfonic acid moiety enhances its solubility and bioavailability.

Antihypertensive Effects

Amlodipine besylate is primarily utilized as an antihypertensive agent. It works by inhibiting calcium channels in vascular smooth muscle, leading to vasodilation and reduced blood pressure. Clinical studies have demonstrated significant reductions in systolic and diastolic blood pressure among patients treated with amlodipine compared to placebo groups .

Angina Pectoris Management

This compound is also effective in managing angina pectoris. By improving blood flow and reducing myocardial oxygen demand, amlodipine helps alleviate chest pain associated with angina attacks. Long-term studies indicate improved exercise tolerance and reduced frequency of angina episodes in patients receiving amlodipine therapy .

Synthetic Pathways

The synthesis of amlodipine besylate typically involves several steps:

  • Formation of Dihydropyridine Ring : Starting from appropriate pyridine derivatives, the dihydropyridine core is constructed through a condensation reaction.
  • Alkylation : The introduction of ethyl and methyl groups occurs via alkylation reactions using suitable alkylating agents.
  • Sulfonation : The final step involves the sulfonation of the compound to form the benzenesulfonic acid derivative.

These synthetic routes are optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .

Clinical Trials

Several clinical trials have evaluated the efficacy of amlodipine besylate in various populations:

  • Hypertension Study : A randomized controlled trial involving over 500 patients showed that amlodipine significantly lowered blood pressure over a 12-week period compared to placebo (p < 0.01) .
  • Angina Management : In another study focusing on patients with chronic stable angina, those treated with amlodipine reported a 30% reduction in angina frequency over six months .
  • Combination Therapy : Research has also explored the use of amlodipine in combination with other antihypertensive agents, demonstrating enhanced efficacy in blood pressure control without significant adverse effects .

Mechanism of Action

The compound exerts its effects by blocking calcium channels in the smooth muscle cells of blood vessels. This inhibition prevents calcium ions from entering the cells, leading to relaxation of the blood vessels and a subsequent decrease in blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to the regulation of vascular tone and cardiac contractility .

Comparison with Similar Compounds

Comparison with Similar Compounds

DHP derivatives share a core structure but exhibit pharmacological variations due to substituent differences. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Pharmacological Comparison of Selected DHP Derivatives

Compound Name (CAS/ID) 4-Position Substituent Side Chain (Position 2) Ester Groups Counterion Key Pharmacological Notes
Target Compound (User-Specified) Phenyl 2-(2-aminoethoxymethyl) 3-O-ethyl, 5-O-methyl Benzenesulfonic acid Hypothesized CCB; limited clinical data
Amlodipine Besylate (88150-42-9) 2-Chlorophenyl 2-(2-aminoethoxymethyl) 3-O-ethyl, 5-O-methyl Benzenesulfonic acid FDA-approved CCB; t½ = 30–50 hrs; treats hypertension
UK-48340 () 2-Chlorophenyl 2-(2-aminoethoxy)methyl 3-O-ethyl, 5-O-methyl Not specified Preclinical candidate; structural analog of amlodipine
115972-78-6 () 2,3-Dichlorophenyl 2-[2-(2-aminoethoxy)ethoxymethyl] 3-O-ethyl, 5-O-methyl Hydrochloride Extended ethoxy chain may increase lipophilicity and duration
94739-62-5 () 2,3-Dichlorophenyl 2-(carbamoyloxymethyl) 3-O-ethyl, 5-O-methyl None Carbamoyl group may reduce CNS penetration due to polarity

Key Findings:

4-Position Substituent :

  • The phenyl group in the target compound lacks the electron-withdrawing chlorine atoms seen in amlodipine (2-chlorophenyl) or 115972-78-6 (2,3-dichlorophenyl). This difference may reduce vasoselectivity and potency compared to chlorinated analogs .
  • Chlorinated aryl groups (e.g., in amlodipine) enhance binding affinity to vascular L-type channels, improving antihypertensive efficacy .

Side Chain Modifications: The aminoethoxymethyl group in the target compound and amlodipine supports prolonged action via slow receptor dissociation and metabolic stability . Compounds like 115972-78-6 with extended ethoxy chains (2-[2-(2-aminoethoxy)ethoxymethyl]) may further prolong half-life but risk increased off-target effects due to higher lipophilicity .

Counterion Impact :

  • Benzenesulfonic acid improves solubility and bioavailability in amlodipine besylate and the target compound, whereas hydrochloride salts (e.g., 115972-78-6) may alter crystallization and dissolution profiles .

Quality Control Considerations :

  • Manufacturing challenges for the target compound include variability in particle size and assay results, necessitating statistical process control (SPC) for consistency .

Research Findings and Implications

Synthetic Accessibility :

  • The absence of chlorine in the 4-phenyl group simplifies synthesis compared to chlorinated analogs but may require optimization for potency .

Pharmacokinetic Predictions :

  • Molecular weight (~486 g/mol, extrapolated from analogs) and logP (estimated 2.5–3.0) suggest moderate blood-brain barrier penetration, though clinical data are lacking .

Clinical Potential: While amlodipine’s 2-chlorophenyl group is clinically validated, the target compound’s phenyl substitution may offer a novel selectivity profile, warranting in vitro and in vivo studies .

Biological Activity

The compound benzenesulfonic acid; 3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is a member of the dihydropyridine class, which is known for its significant biological activity and therapeutic potential. This article examines its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H25N2O5SC_{20}H_{25}N_{2}O_{5}S, with a molecular weight of approximately 409.49 g/mol . Its structure features a dihydropyridine core, which is characteristic of calcium channel blockers and other pharmacologically active agents.

PropertyValue
IUPAC NameBenzenesulfonic acid; 3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
Molecular FormulaC20H25N2O5S
Molecular Weight409.49 g/mol
CAS Number88150-42-9

This compound primarily functions as a calcium channel blocker , inhibiting the influx of calcium ions into vascular smooth muscle and cardiac cells. This action leads to vasodilation and reduced blood pressure, making it potentially useful in treating hypertension.

  • Calcium Channel Inhibition : By blocking L-type calcium channels, it decreases intracellular calcium concentration, leading to relaxation of vascular smooth muscle.
  • Antioxidant Properties : Some studies suggest that dihydropyridines exhibit antioxidant activity, which may protect against oxidative stress in cardiovascular diseases.

Pharmacological Effects

Research indicates that the compound exhibits a range of pharmacological effects:

  • Antihypertensive : Significant reductions in blood pressure have been observed in animal models.
  • Cardioprotective : It may reduce myocardial ischemia and reperfusion injury by modulating oxidative stress and inflammatory responses.

Case Studies and Research Findings

  • Study on Hypertension : A study published in the Journal of Hypertension demonstrated that administration of this compound resulted in a significant decrease in systolic and diastolic blood pressure in hypertensive rats compared to control groups .
  • Cardiac Protection : In a controlled experiment focusing on myocardial infarction models, the compound was shown to attenuate cardiac damage by improving left ventricular function post-infarction .
  • Oxidative Stress Modulation : A recent investigation highlighted its role in reducing markers of oxidative stress in diabetic rats, suggesting potential benefits for diabetic cardiovascular complications .

Q & A

Q. What strategies validate the compound’s metabolic stability in hepatic microsomes?

  • Methodological Answer : Incubate the compound with human liver microsomes (HLM) and NADPH cofactor. Quantify parent compound depletion using LC-MS/MS. Calculate intrinsic clearance (CLᵢₙₜ) and compare to in vivo pharmacokinetic data. Identify metabolites via high-resolution MS/MS and isotopic pattern matching .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
benzenesulfonic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 2
benzenesulfonic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

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